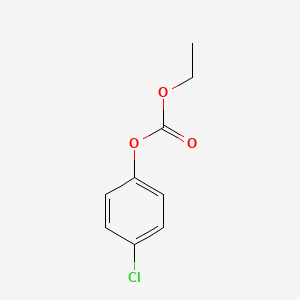![molecular formula C8H14ClNOS B11997872 S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate CAS No. 17643-62-8](/img/structure/B11997872.png)
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate is a chemical compound that belongs to the class of carbamothioates. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve moderate temperatures and suitable solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound.
Scientific Research Applications
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C–S bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical processes . The exact molecular targets and pathways vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate include other N-substituted S-alkyl carbamothioates, such as S-methyl (adamantan-1-yl)carbamothioate .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which imparts specific chemical and biological properties. For example, the presence of the chlorocyclohexyl group enhances its reactivity and potential biological activity compared to other carbamothioates .
Properties
CAS No. |
17643-62-8 |
|---|---|
Molecular Formula |
C8H14ClNOS |
Molecular Weight |
207.72 g/mol |
IUPAC Name |
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate |
InChI |
InChI=1S/C8H14ClNOS/c1-12-8(11)10-7-5-3-2-4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7?/m0/s1 |
InChI Key |
RVLOZZJUARUJMI-PKPIPKONSA-N |
Isomeric SMILES |
CSC(=O)NC1CCCC[C@@H]1Cl |
Canonical SMILES |
CSC(=O)NC1CCCCC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)






![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)



